molecular formula C27H33O4P B1140946 Isopropylphenyl phosphate CAS No. 68937-41-7

Isopropylphenyl phosphate

Cat. No.: B1140946
CAS No.: 68937-41-7
M. Wt: 452.52
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropylphenyl phosphate, also known as tris(4-isopropylphenyl) phosphate, is an organic phosphate ester compound. It is commonly used as a flame retardant and plasticizer in various industrial applications. This compound is characterized by its low volatility and compatibility with many organic solvents, making it a valuable additive in the production of plastics and polymers .

Safety and Hazards

IPPP is suspected of damaging fertility or the unborn child. It may cause damage to organs through prolonged or repeated exposure. It is very toxic to aquatic life with long-lasting effects . It’s recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and adequate ventilation is advised .

Future Directions

Emerging organophosphate esters (OPEs), including IPPP, have been detected in wild fish for the first time. Some of these emerging OPEs exhibited greater or at least comparable contamination levels compared to traditional ones . This suggests that more research is needed to understand the environmental impact and health risks associated with these compounds.

Biochemical Analysis

Biochemical Properties

Isopropylphenyl phosphate can be used as a substrate for various enzymes . It interacts with these enzymes to facilitate biochemical reactions. The nature of these interactions is complex and depends on the specific enzyme and reaction conditions .

Cellular Effects

This compound is used in the study of biochemical and physiological processes, such as the regulation of enzyme activity and the effects of environmental stress on cells . It influences cell function by interacting with various biomolecules within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanism of action depends on the particular biochemical reaction or cellular process that is being studied .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors within these pathways, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex and depend on a variety of factors . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropylphenyl phosphate is typically synthesized through the phosphorylation of isopropylphenol. The process involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the alkylation and phosphorylation reactions are carried out under controlled conditions. The reaction mixture is typically heated to facilitate the reactions, and the product is purified through distillation and other separation techniques .

Chemical Reactions Analysis

Types of Reactions: Isopropylphenyl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

tris(4-propan-2-ylphenyl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33O4P/c1-19(2)22-7-13-25(14-8-22)29-32(28,30-26-15-9-23(10-16-26)20(3)4)31-27-17-11-24(12-18-27)21(5)6/h7-21H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANVREEJNGJMLOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OP(=O)(OC2=CC=C(C=C2)C(C)C)OC3=CC=C(C=C3)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33O4P
Record name TRIS(4-ISOPROPYLPHENYL)PHOSPHATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20552
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858783
Record name Tris(4-isopropylphenyl) phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Tris(4-isopropylphenyl)phosphate is a yellow waxy solid.
Record name TRIS(4-ISOPROPYLPHENYL)PHOSPHATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20552
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

26967-76-0, 2502-15-0
Record name TRIS(4-ISOPROPYLPHENYL)PHOSPHATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20552
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Phenol, 4-(1-methylethyl)-, phosphate (3:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2502-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tris(p-isopropylphenyl)phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002502150
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tris(4-isopropylphenyl) phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(isopropylphenyl) phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.756
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Tris(4-isopropylphenyl) phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.912
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIS(P-ISOPROPYLPHENYL)PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3H2FDX0NW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What are the main applications of Isopropylphenyl phosphate?

A1: this compound and its derivatives are primarily used as flame retardants [, , , ] and plasticizers []. They are incorporated into various products, including clear coats, resins, plastics [], and coatings for outdoor equipment [].

Q2: How does the structure of this compound relate to its biodegradability?

A2: Studies suggest that alkyl-substituted analogues of triphenyl phosphate, such as this compound, exhibit slower metabolic depletion compared to triphenyl phosphate itself []. This implies that the presence of isopropyl groups may hinder the biodegradation process, potentially leading to persistence in the environment.

Q3: What are the potential environmental concerns associated with this compound?

A3: Research has detected this compound isomers (TIPPPs) in sediment cores, with increasing concentrations towards the surface layer []. This trend, coupled with the slow metabolism observed in biological systems [], raises concerns about the potential for bioaccumulation and long-term ecological impacts of TIPPPs in marine environments.

Q4: What are the toxicological effects of this compound on avian development?

A4: Studies on chicken embryos exposed to this compound revealed developmental effects, including reduced gallbladder size, head/bill length, and tarsus length. Additionally, increased liver somatic index and dysregulation of genes related to xenobiotic metabolism, bile acid/cholesterol regulation, and oxidative stress were observed []. This suggests potential for liver cholestasis and warrants further investigation into long-term effects.

Q5: How does shear stress affect polystyrene in the presence of this compound?

A5: this compound acts as a solvent, influencing the degradation of polystyrene under shear stress []. The molecular weight distribution of degraded polystyrene suggests that the probability of bond scission increases towards the center of the polymer chain in this solvent. This understanding is crucial for predicting material behavior and designing polymer processing techniques.

Q6: What are the analytical methods used to detect and quantify this compound in environmental samples?

A6: Comprehensive target analysis with automated identification and quantification systems (CTA-AIQS), utilizing gas and liquid chromatography coupled with mass spectrometry (GC-MS and LC-MS), has been successfully employed to detect and quantify this compound isomers (TIPPPs) in sediment samples []. This approach enables the identification of potential contaminants of emerging concern in complex environmental matrices.

Q7: How is this compound incorporated into flame-retardant compositions?

A7: this compound is often combined with other flame-retardant components, such as ammonium polyphosphate, aluminum hydroxide, and synergistic agents like melamine phosphate [, ]. These formulations are incorporated into various materials, including coatings [] and polyamide/polyolefin blends used for cable insulation [], to enhance fire safety.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.